Methyl 5-(2-methylpropyl)-2-{[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate
Description
Methyl 5-(2-methylpropyl)-2-{[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 4-oxo-3,4-dihydrophthalazin-1-yl acetyl group and a methyl ester at the 4-position. This molecule integrates pharmacophoric elements common in medicinal chemistry, including the thiazole ring (known for bioactivity in antimicrobial and anticancer agents) and the phthalazinone moiety (associated with kinase inhibition and anti-inflammatory properties).
Properties
Molecular Formula |
C19H20N4O4S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
methyl 5-(2-methylpropyl)-2-[[2-(4-oxo-3H-phthalazin-1-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H20N4O4S/c1-10(2)8-14-16(18(26)27-3)21-19(28-14)20-15(24)9-13-11-6-4-5-7-12(11)17(25)23-22-13/h4-7,10H,8-9H2,1-3H3,(H,23,25)(H,20,21,24) |
InChI Key |
OCFHIKTZDGKJPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)CC2=NNC(=O)C3=CC=CC=C32)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-methylpropyl)-2-{[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the carboxylate group and the phthalazinone moiety. Common reagents used in these reactions include thionyl chloride, methyl iodide, and various amines. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. Safety protocols and environmental considerations are also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-methylpropyl)-2-{[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structure and biological activity.
Industry: Could be used in the synthesis of specialty chemicals or as an intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The thiazole ring and phthalazinone moiety might play crucial roles in binding to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
The compound’s structural and functional similarities to other thiazole derivatives allow for comparative analysis. Key comparisons include:
Structural Features
| Compound Name | Substituents on Thiazole Ring | Molecular Weight (g/mol) | Crystallographic Symmetry |
|---|---|---|---|
| Methyl 5-(2-methylpropyl)-2-{[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate | 5-(2-methylpropyl), 4-carboxylate, 2-acetylamino group | ~435.45 (calculated) | Not reported |
| 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) | 4-Chlorophenyl, pyrazolyl-triazolyl substituents | ~650.12 (reported) | Triclinic, P-1 |
| 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5) | 4-Fluorophenyl, pyrazolyl-triazolyl substituents | ~634.10 (reported) | Triclinic, P-1 |
Key Observations :
Substituent Diversity: Unlike Compounds 4 and 5, which feature halogenated aryl groups and pyrazolyl-triazolyl systems , the target compound incorporates a phthalazinone acetyl group. This substitution may enhance hydrogen-bonding interactions, influencing solubility and target binding.
Planarity and Conformation: Compounds 4 and 5 exhibit near-planar conformations except for one fluorophenyl group oriented perpendicularly .
Crystallographic Symmetry : While Compounds 4 and 5 crystallize in triclinic P-1 symmetry with two independent molecules per asymmetric unit , the target compound’s crystal structure remains uncharacterized.
Functional Implications
- Bioactivity: Thiazole derivatives with halogenated aryl groups (e.g., Compounds 4 and 5) often exhibit antimicrobial or anticancer activity. The phthalazinone moiety in the target compound may shift activity toward kinase inhibition (e.g., PARP or ALK inhibitors).
- Solubility: The methyl ester and acetyl amino groups in the target compound could improve aqueous solubility compared to the lipophilic aryl-substituted analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
